molecular formula C6H6ClF3O2 B6284780 methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate, Mixture of diastereomers CAS No. 1526-29-0

methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No. B6284780
CAS RN: 1526-29-0
M. Wt: 202.6
InChI Key:
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Description

Methyl 2-chloro-2,3,3-trifluorocyclobutanecarboxylate is a chemical compound with the molecular formula C6H6ClF3O2 . It is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring, which is a ring of four carbon atoms, with two chlorine atoms and three fluorine atoms attached to it . The molecule also contains a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to another oxygen atom, which is in turn bonded to a methyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.559 Da and a monoisotopic mass of 202.000839 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 166.2±40.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . The compound’s flash point is 63.7±16.5 °C .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it is not intended for biological or medical use .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate, Mixture of diastereomers involves the reaction of cyclobutene with chlorodifluoromethane and subsequent esterification with methanol and chlorination with thionyl chloride.", "Starting Materials": [ "Cyclobutene", "Chlorodifluoromethane", "Methanol", "Thionyl chloride" ], "Reaction": [ "Step 1: Cyclobutene is reacted with chlorodifluoromethane in the presence of a Lewis acid catalyst to form 2-chloro-2,3,3-trifluorocyclobutane.", "Step 2: The resulting product is then esterified with methanol in the presence of a strong acid catalyst to form methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate.", "Step 3: The ester product is then chlorinated with thionyl chloride to form the final product, methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate, Mixture of diastereomers." ] }

CAS RN

1526-29-0

Molecular Formula

C6H6ClF3O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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